2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O/c1-18(2)22-14-13-19(3)15-25(22)29-17-26-27-23-11-7-8-12-24(23)28(26)16-21-10-6-5-9-20(21)4/h5-15,18H,16-17H2,1-4H3 |
InChI Key |
FXTIKUXFFPDNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzodiazole core.
Alkylation: The final step involves the alkylation of the benzodiazole core with 5-methyl-2-(propan-2-yl)phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized benzodiazole derivatives, reduced benzodiazole derivatives, and various substituted benzodiazoles with different functional groups.
Scientific Research Applications
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a pharmacophore in drug design, particularly for its potential to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
- 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzoxazole
- 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzothiazole
Uniqueness
Compared to similar compounds, 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole exhibits unique structural features, such as the presence of both phenoxy and benzodiazole moieties. This dual functionality enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
